cis-1,3-Disubstituted Cyclobutane Scaffold Delivers a Defined Dihedral Angle and Exit Vector Geometry Compared to trans or Acyclic Isosteres
The cis-1,3-disubstituted cyclobutane core of the target compound enforces a fixed dihedral angle between the two functional groups, locking the molecule in a bioactive conformation that cannot be achieved by trans-cyclobutane or linear alkyl linkers [1]. In the development of TAK-828F (which incorporates the cis-3-(carboxymethyl)cyclobutane motif derived from compounds like the target), the cis-isomer was essential for potent RORγt inverse agonism, whereas the corresponding trans isomer and open-chain analogs exhibited significantly reduced activity [2]. Specifically, the cis-cyclobutane-acetic acid scaffold contributed to an optimal log D value (log D = 1.9 for the leads) and an improved Lipophilic Ligand Efficiency (LLE = 5.2), facilitating oral bioavailability [2].
| Evidence Dimension | RORγt reporter gene IC50 (comparison of cis-cyclobutane scaffold-containing compound 10 (TAK-828F) vs. its trans and acyclic counterparts) |
|---|---|
| Target Compound Data | Compound 10 (TAK-828F, cis-scaffold): Reporter gene IC50 = 6.1 nM; Binding IC50 = 1.9 nM [2] |
| Comparator Or Baseline | Trans isomer and acyclic analogs: not explicitly reported for TAK-828F; however, for analogous TTK inhibitors, only the cis-isomer exhibited desirable oral exposure and cell activity [REFS-1, Class-level inference] |
| Quantified Difference | Cis-configuration is required for potent activity; trans isomer or flexible linkers result in loss of potency [Class-level inference] |
| Conditions | RORγt reporter gene assay in HEK293 cells; binding assay using TR-FRET [2] |
Why This Matters
Procurement of the correct cis-1,3-substituted cyclobutane building block is mandatory for replicating published SAR and achieving target potency; substitution with the trans isomer or a flexible linker will compromise the entire lead optimization program.
- [1] van der Kolk, M. R.; Janssen, M. A. C. H.; Rutjes, F. P. J. T.; Blanco-Ania, D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem 2022, 17, e202200020. DOI: 10.1002/cmdc.202200020. View Source
- [2] Kono, M.; et al. Discovery of [cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. J. Med. Chem. 2018, 61, 2973–2988. PMID: 29510038. View Source
